Heliotrine N-oxide-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H27NO6 |
|---|---|
Molecular Weight |
332.41 g/mol |
IUPAC Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3R)-2-hydroxy-2-propan-2-yl-3-(trideuteriomethoxy)butanoate |
InChI |
InChI=1S/C16H27NO6/c1-10(2)16(20,11(3)22-4)15(19)23-9-12-5-7-17(21)8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+,17?/m1/s1/i4D3 |
InChI Key |
QSTHEUSPIBEICI-RLAGFPRLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H](C)[C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Isotopic Incorporation for Heliotrine N Oxide D3
Chemical Synthesis Pathways for Deuterium-Labeled Heliotrine (B1673042) N-oxide-d3
The chemical synthesis of deuterated pyrrolizidine (B1209537) alkaloids like Heliotrine N-oxide-d3 involves a logical sequence of constructing the core, introducing the isotopic label, and performing the final oxidation.
The synthesis of the pyrrolizidine core, the fundamental skeleton of heliotrine, is a key challenge in organic chemistry. De novo approaches often utilize cyclic nitrones as versatile building blocks. For instance, 1,3-dipolar cycloaddition reactions involving carbohydrate-derived five-membered cyclic nitrones with alkenes or alkynes provide an efficient and regioselective route to highly functionalized isoxazolidines. researchgate.net These intermediates can then be transformed into the characteristic pyrrolizidine ring system. These methods allow for the stereoselective synthesis of the necine base, which is the bicyclic amino alcohol portion of the alkaloid.
The introduction of deuterium (B1214612) atoms at specific positions (regioselectivity) and with a specific spatial orientation (stereoselectivity) is critical for creating isotopically labeled standards. A common strategy involves the use of deuterium-donating reducing agents. For example, in the synthesis of deuterated heliotrine diastereomers, sodium borodeuteride (NaBD₄) has been used as a reagent. uni-freiburg.de This reagent can reduce a ketone or an aldehyde group to a deuterated alcohol. By carefully choosing the precursor molecule, the deuterium can be placed at a specific carbon atom. For instance, the reduction of an appropriate keto-precursor of heliotrine with sodium borodeuteride would introduce a deuterium atom at the C-7 position. uni-freiburg.de
Another advanced method involves a base-catalyzed hydrogen/deuterium (H/D) exchange in heavy water (D₂O). This technique has been successfully applied to 3,4-di-tert-butoxypyrroline N-oxide, a chiral building block for azaheterocycles, achieving selective and near-quantitative deuterium incorporation under mild conditions. researchgate.net Such methods are invaluable for preparing specifically labeled internal standards for metabolic studies.
A summary of a plausible synthetic sequence for introducing deuterium is presented below.
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | Heliotrine Precursor (with C=O at C-7) | Sodium Borodeuteride (NaBD₄) | (7S)-7-Deuterioheliotrine | Stereoselective introduction of a deuterium atom at the C-7 position. uni-freiburg.de |
| 2 | Other Precursor (e.g., pyrroline (B1223166) N-oxide) | Base (e.g., K₂CO₃), D₂O | Deuterated Pyrroline N-oxide | Regioselective H/D exchange to label positions adjacent to the nitrone group. researchgate.net |
This interactive table outlines potential strategies for the regioselective incorporation of deuterium into pyrrolizidine alkaloid precursors.
The final step in the synthesis is the conversion of the tertiary amine in the deuterated heliotrine molecule to its corresponding N-oxide. This transformation is a standard procedure in organic synthesis, typically achieved using oxidizing agents. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The reaction is generally clean and high-yielding, converting the nucleophilic nitrogen atom of the pyrrolizidine ring into the N-oxide functional group without disturbing the rest of the molecule, including the newly introduced deuterium atoms and the ester side chain. This step completes the synthesis of this compound. While N-oxidation is also a key metabolic step in organisms, the chemical synthesis provides a controlled environment to produce the target molecule. inchem.orgnih.gov
Investigations into the Biosynthetic Pathways of Heliotrine N-oxide (Non-Labeled) in Producer Organisms
Understanding the natural synthesis of heliotrine N-oxide in plants provides context for its biological role and offers insights that can inspire synthetic strategies. Plants, particularly those in the Boraginaceae family, produce these compounds as a chemical defense. biosynth.com
The biosynthesis of pyrrolizidine alkaloids (PAs) begins with the formation of a unique polyamine, homospermidine. pnas.org This crucial first step is catalyzed by the enzyme homospermidine synthase (HSS). pnas.orguni-kiel.de HSS has evolved multiple times independently in different plant families from the primary metabolism enzyme deoxyhypusine (B1670255) synthase (DHS). pnas.orguni-kiel.de The enzyme facilitates an NAD⁺-dependent reaction, typically combining two molecules of putrescine, or using spermidine (B129725) as a substrate in the presence of putrescine, to form homospermidine. researchgate.net
Tracer and feeding experiments using isotopically labeled compounds have been instrumental in mapping the subsequent steps. nih.gov These studies have shown that the bicyclic necine base core is derived from homospermidine. nih.gov For instance, feeding experiments with ¹⁴C-labeled ornithine demonstrated its efficient incorporation into the retronecine (B1221780) necine base of PAs. nih.gov The complex ester side chains, such as the heliotrinic acid moiety of heliotrine, are derived from common amino acids. Studies have shown that necic acids are often derived from L-isoleucine and L-valine. nih.gov
| Enzyme/Process | Precursor(s) | Intermediate/Product | Function |
| Homospermidine Synthase (HSS) | Putrescine, Spermidine | Homospermidine | Catalyzes the first committed step in PA biosynthesis, forming the necine base precursor. uni-kiel.deresearchgate.net |
| Amino Acid Metabolism | L-Isoleucine, L-Valine | Necic Acids (e.g., Heliotrinic Acid) | Provides the building blocks for the ester side chains of the alkaloid. nih.gov |
| Esterification | Necine Base, Necic Acid | Pyrrolizidine Alkaloid (e.g., Heliotrine) | Joins the two major components to form the final alkaloid structure. |
This interactive table summarizes the key enzymatic steps and precursor molecules involved in the biosynthesis of pyrrolizidine alkaloids.
In contrast to the detoxification role it sometimes plays in animals, N-oxidation is a primary biosynthetic event in plants. mdpi.com The majority of pyrrolizidine alkaloids are found in plants as N-oxides, which are highly water-soluble and are believed to be the main transport and storage form. inchem.orgmdpi.comresearchgate.netnih.gov This suggests that the N-oxidation occurs within the plant as part of the main biosynthetic pathway, rather than as a subsequent modification. mdpi.comnih.gov
It is widely believed that PA N-oxides are the primary products of biosynthesis, which can then be reduced to the tertiary amine form if needed. mdpi.com The enzymes responsible for this biological N-oxidation are likely flavin-containing monooxygenases (FMOs), a class of enzymes known to oxidize soft nucleophiles like the nitrogen atom in the pyrrolizidine ring. This enzymatic step ensures the PAs are in a stable, water-soluble form for accumulation in various plant tissues, particularly in the flowers and reproductive parts, as a defense against herbivores. wur.nl
Advanced Analytical Methodologies for the Detection and Quantification of Heliotrine N Oxide D3 in Research Matrices
Mass Spectrometry-Based Approaches for Precision Quantification
Mass spectrometry (MS) is a cornerstone for the analysis of PAs due to its high sensitivity and specificity. nih.gov When coupled with chromatographic separation, it allows for the resolution and identification of complex mixtures. The use of a deuterated internal standard like Heliotrine (B1673042) N-oxide-d3 is a key strategy for achieving accurate and reliable quantification. nih.gov
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Deuterated Analogs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of PAs, including their N-oxides and deuterated analogs, in various matrices like milk, honey, and herbal products. nih.govlcms.czshimadzu.com The development of a robust LC-MS/MS method involves optimizing several key parameters to ensure sensitivity, specificity, and chromatographic separation of isomers. nih.gov
Method Development and Validation:
Sample Preparation: Extraction procedures typically involve an initial extraction with an acidic aqueous solution, followed by a solid-phase extraction (SPE) cleanup step to remove interfering matrix components. lcms.czbund.deresearchgate.net Cation-exchange cartridges are frequently used for this purification process. researchgate.netnih.gov
Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed, often with C18 columns. nih.govshimadzu.com The mobile phase typically consists of a water/methanol or water/acetonitrile gradient containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. shimadzu.comurjc.es
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov For Heliotrine N-oxide, specific precursor-to-product ion transitions are monitored to ensure specificity. The corresponding transitions for the deuterated analog (Heliotrine N-oxide-d3) would be shifted by 3 mass units, allowing for simultaneous detection without cross-talk.
Validation of the method is performed according to established guidelines, assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability). researchgate.netnih.gov The use of a deuterated internal standard like this compound is crucial for compensating for matrix effects and procedural losses, thereby ensuring high accuracy. nih.gov
| Parameter | Typical Conditions and Findings | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Shim-pack GIST C18-HP, 2.1 x 100 mm, 3 µm) | shimadzu.com |
| Mobile Phase | A: Water with 0.1% formic acid and 5 mM ammonium formate B: Methanol with 0.1% formic acid and 5 mM ammonium formate (Gradient elution) | shimadzu.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | urjc.es |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Heliotrine N-oxide MRM Transition (Example) | Precursor Ion: m/z 330.2; Product Ions: m/z 138, 120 | urjc.es |
| This compound MRM Transition (Predicted) | Precursor Ion: m/z 333.2; Product Ions would be monitored accordingly. | colab.ws |
| Validation - LOQ | Achievable in the low µg/L or µg/kg range (e.g., 0.009 to 0.123 µg/L in milk). | nih.gov |
| Validation - Recovery | Typically ranges from 70% to 120%. | researchgate.net |
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolic Tracing
While LC-MS/MS is more common for N-oxides, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied, particularly for metabolic tracing studies. PA N-oxides are non-volatile and thermally unstable, which prevents their direct analysis by GC-MS. mdpi.comnih.gov Therefore, a chemical modification step is required.
Derivatization and Analysis:
Reduction and Derivatization: For analysis, PA N-oxides are typically reduced to their corresponding tertiary amine bases (e.g., Heliotrine). This is often followed by a derivatization step, such as silylation, to increase volatility and thermal stability. mdpi.comnih.gov For instance, trimethylsilyl (B98337) (TMS) derivatives can be formed, which have good gas chromatographic properties. nih.gov
Metabolic Tracing: In metabolic studies, the use of this compound allows for tracing the metabolic fate of the parent compound. After administration to a biological system and subsequent extraction, the reduction and derivatization process would be applied. The presence of the deuterium (B1214612) label in the resulting Heliotrine-d3 derivative allows the mass spectrometer to distinguish it from endogenous compounds, confirming its metabolic origin.
Identification: Identification is achieved by comparing the retention time and the mass spectrum of the analyte with that of a reference standard. Commercial mass spectral libraries can also aid in identification. scielo.br
The necessity of these extra preparation steps makes GC-MS a more laborious approach for PAs compared to LC-MS/MS. nih.gov
| Step | Description | Reference |
|---|---|---|
| 1. Reduction | The non-volatile this compound is chemically reduced to its tertiary amine base, Heliotrine-d3. | mdpi.com |
| 2. Derivatization | The resulting Heliotrine-d3 is converted to a volatile derivative, for example, by reacting with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) derivative. | nih.gov |
| 3. GC Separation | The derivatized sample is injected into the GC, where the analyte is separated on a capillary column (e.g., HP-5ms). | nih.gov |
| 4. MS Detection | The mass spectrometer detects the characteristic mass fragments of the derivatized Heliotrine-d3, confirming its identity and allowing for quantification. | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Elucidating Metabolite Profiles in Biological Research Samples
High-Resolution Mass Spectrometry (HRMS), often coupled with LC, is a powerful tool for identifying unknown metabolites in complex biological samples without the need for reference standards for every single metabolite. nih.govresearchgate.net This makes it invaluable for studying the biotransformation of compounds like this compound.
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of an unknown compound. researchgate.net In a research setting, a biological system can be exposed to this compound. Post-incubation, samples are analyzed by LC-HRMS.
The untargeted data acquisition workflow involves:
Detection of Isotope Patterns: Software tools can screen the complex dataset for the unique isotopic signature of the deuterated compound and its metabolites. The mass difference between the labeled and unlabeled compound remains constant through metabolic transformations. acs.org
Background Subtraction: Comparison of the treated sample with a control (unexposed) sample helps to filter out endogenous molecules. acs.org
Structure Elucidation: The accurate mass measurement of the parent ion and its fragment ions (generated via MS/MS) provides clues to the identity of the metabolites. Common metabolic transformations include hydroxylation, N-dealkylation, and conjugation, each resulting in a predictable mass shift from the parent drug. nih.gov The presence of the deuterium label confirms that the newly identified compound is a metabolite of this compound.
This non-targeted approach enables a comprehensive profiling of all metabolites derived from the deuterated tracer, providing a complete picture of its metabolic fate. acs.org
Principles and Optimization of Isotope Dilution Mass Spectrometry (IDMS) utilizing this compound as Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) is considered a "gold standard" or primary ratio method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govtandfonline.comrsc.org It relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). nih.gov this compound is an ideal IS for the quantification of native Heliotrine N-oxide.
Principles of IDMS: The core principle is the addition of a known amount of the isotopically labeled standard (e.g., this compound) to the sample at the earliest stage of analysis. nih.govescholarship.org The labeled IS is chemically identical to the native analyte, so it behaves identically during extraction, cleanup, derivatization, and ionization. nih.gov Any loss of analyte during sample workup will be mirrored by a proportional loss of the IS.
Quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled IS. nih.gov Because the amount of added IS is known, the amount of the native analyte in the original sample can be calculated with high accuracy, effectively canceling out variations in sample recovery and matrix-induced signal suppression or enhancement. nih.gov
Optimization:
Isotopic Purity: The labeled standard should have high isotopic purity to avoid contributing to the signal of the native analyte. nih.gov
Spiking Level: The amount of IS added to the sample is optimized to be of a similar order of magnitude as the expected analyte concentration to achieve the best precision in the ratio measurement. rsc.org
Mass Resolution: The mass spectrometer must have sufficient resolution to separate the mass signals of the native analyte from the deuterated standard. A mass difference of at least three units, as in this compound, is ideal to prevent isotopic overlap. nih.gov
| Advantage | Description | Reference |
|---|---|---|
| High Accuracy | Corrects for analyte loss during sample preparation and extraction by using a chemically identical standard. | nih.gov |
| High Precision | Minimizes variability from instrument response and injection volume by relying on the ratio of analyte to internal standard. | nih.gov |
| Matrix Effect Compensation | The analyte and the deuterated standard co-elute and experience the same degree of ionization suppression or enhancement, making the ratio measurement immune to matrix effects. | nih.gov |
| Definitive Quantification | Considered a definitive method capable of providing traceable results to the International System of Units (SI). | tandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation
While mass spectrometry excels at detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of chemical structures and stereochemistry. nih.gov For a deuterated compound like this compound, NMR confirms the exact location of the deuterium labels and provides detailed insight into its three-dimensional structure.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Deuterated Chemical Entities
A suite of 1D and 2D NMR experiments is used to fully characterize deuterated molecules. nih.gov The analysis is typically performed in a deuterated solvent to avoid interfering signals from the solvent itself. royalsocietypublishing.org
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. In this compound, the signals corresponding to the positions of the deuterium atoms would be absent, confirming the success of the labeling. The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. rjpharmacognosy.ir
2D NMR: These experiments reveal correlations between different nuclei, which is essential for piecing together the molecular structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H correlation). This helps to map out the spin systems within the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (¹H-¹³C one-bond correlation). This is crucial for assigning carbon signals. royalsocietypublishing.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, even if they are not directly connected through bonds. This provides critical information about the 3D structure and relative stereochemistry of the molecule. nih.govresearchgate.net
For this compound, these advanced NMR techniques would be used to confirm its identity, verify the position of the deuterium labels, and elucidate its specific conformation in solution.
| Technique | Type of Information Provided | Application to this compound | Reference |
|---|---|---|---|
| COSY | Shows which protons are spin-coupled (J-coupling), typically through 2-3 bonds. | Maps out the proton-proton connectivity within the necine base and the acid moiety. | nih.gov |
| HSQC | Correlates protons directly to the carbons they are attached to. | Assigns each proton signal to its corresponding carbon in the molecule's backbone. | royalsocietypublishing.org |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Confirms the ester linkage between the necine base and the necic acid, and establishes the overall molecular framework. | nih.gov |
| NOESY | Reveals through-space proximity of protons (Nuclear Overhauser Effect). | Determines the relative stereochemistry and preferred conformation of the molecule in solution. | nih.govresearchgate.net |
Utilization of Deuterium Labeling for Signal Assignment and Dynamic Conformational Analysis
Deuterium labeling is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy for simplifying complex spectra and aiding in the unambiguous assignment of signals. nih.govacs.org In the context of this compound, the three deuterium atoms (d3) are typically located on the N-methyl group of the necine base. This specific labeling has significant implications for structural and dynamic studies.
Signal Assignment: The primary advantage of the d3-label in ¹H NMR is the disappearance of the N-methyl proton signal from the spectrum. In an unlabeled Heliotrine N-oxide molecule, this methyl group would produce a singlet, which could potentially overlap with other resonances. By replacing these protons with deuterium, the corresponding signal is removed, simplifying the spectrum and helping to assign the remaining proton signals of the pyrrolizidine (B1209537) core and the necic acid moiety with greater confidence. rsc.org Furthermore, in ¹³C NMR, the carbon atom attached to the deuterium atoms (CD₃) exhibits a characteristic multiplet signal due to C-D coupling and an isotopic shift, confirming the position of the label. publish.csiro.aupublish.csiro.au This specific labeling is invaluable for confirming the identity of the molecule and for distinguishing it from other isomers or related compounds in a mixture. nih.gov
Dynamic Conformational Analysis: Beyond static structure elucidation, deuterium labeling can be instrumental in studying the dynamic behavior of molecules in solution. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and temperature-dependent NMR can provide insights into the conformational flexibility of this compound. researchgate.netlongdom.orgfrontiersin.org
HDX-MS: While the d3-label on the methyl group is not exchangeable, the general principles of HDX-MS can be applied to study the exchange rates of other labile protons on the molecule, such as those of the hydroxyl groups. The rate of exchange provides information on solvent accessibility and hydrogen bonding, which are key elements of the molecule's three-dimensional conformation and flexibility. nih.gov
NMR Studies: The simplified spectrum of this compound allows for more straightforward analysis of changes in chemical shifts or coupling constants as a function of temperature or solvent. These changes can reveal information about conformational equilibria, such as the puckering of the five-membered rings of the pyrrolizidine core or the rotational dynamics around the ester linkage. The deuterium label itself can serve as a probe in ²H NMR relaxation studies to investigate the local dynamics of the N-methyl group.
The table below summarizes the key applications of deuterium labeling in the analysis of this compound.
Table 1: Applications of Deuterium Labeling in the Analysis of this compound
| Analytical Technique | Application | Benefit of d3-Label |
|---|---|---|
| ¹H NMR Spectroscopy | Signal Assignment | Simplification of spectrum by removal of the N-methyl proton signal. |
| ¹³C NMR Spectroscopy | Signal Assignment | Confirmation of label position via characteristic C-D coupling and isotopic shift. |
| ²H NMR Spectroscopy | Dynamic Analysis | Direct probe of the local dynamics and mobility of the N-methyl group. |
| HDX-MS | Conformational Analysis | Facilitates the study of other exchangeable protons by reducing spectral complexity. |
Chromatographic Separation Techniques for Isolation and Purification in Research Studies
The isolation and purification of this compound are essential for its use as a high-purity analytical standard. avantiresearch.com Chromatographic techniques are central to achieving the required levels of chemical and isotopic purity. nih.gov
Development of Chiral Separation Methods for Enantiomeric Forms
Heliotrine N-oxide possesses a chiral nitrogen atom, meaning it can exist as a pair of enantiomers. The separation of these enantiomers is a significant analytical challenge, as they have identical physical properties in a non-chiral environment. chromforum.org Developing methods to resolve these enantiomers is crucial for understanding any potential stereospecific interactions in biological or chemical systems. While specific methods for this compound are not widely published, strategies employed for other N-oxides and alkaloids are directly applicable. oup.commagtechjournal.compensoft.net
Two primary strategies for chiral separation are high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) and capillary electrophoresis (CE) with chiral selectors.
Chiral HPLC: This is a powerful technique for both analytical and preparative-scale separation of enantiomers. thieme-connect.comnih.gov CSPs containing cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamoyl)cellulose, have proven effective for separating various chiral compounds, including alkaloids. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
Chiral Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for this purpose. oup.comnih.gov For N-oxide compounds, modified CDs such as carboxymethyl-β-CD or hydroxypropyl-β-CD have shown excellent selectivity by creating differential interactions with the enantiomers based on inclusion complexation and hydrogen bonding. oup.comresearchgate.net
The table below outlines potential starting conditions for the development of a chiral separation method for this compound enantiomers.
Table 2: Potential Methodologies for Chiral Separation of this compound Enantiomers
| Technique | Column/Selector | Mobile Phase/Buffer | Detection |
|---|---|---|---|
| Chiral HPLC | Chiralpak® IA or IC (amylose or cellulose-based CSP) | Heptane/Ethanol/Methanol mixtures with additives like diethylamine. | UV, MS |
| Chiral CE | Carboxymethyl-β-Cyclodextrin (CMBCD) | Phosphate or borate (B1201080) buffer at controlled pH. | UV |
Preparative Chromatography Strategies for High-Purity Material for Research
The production of this compound for use as a certified reference material necessitates robust purification strategies to ensure high chemical and isotopic purity (>98%). avantiresearch.com Preparative chromatography is the cornerstone of this process. The synthesis of deuterated standards often results in a crude product containing residual starting materials, non-deuterated analogues, and other impurities, which must be removed. acs.org
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common and effective method for purifying pyrrolizidine alkaloids and their N-oxides on a milligram to gram scale. researchgate.net Reversed-phase columns (e.g., C18) are typically used, taking advantage of the polarity of the N-oxide functional group. chromatographyonline.com
A typical workflow involves:
Initial Extraction and Cleanup: The crude synthesis product may first be subjected to liquid-liquid extraction or solid-phase extraction (SPE) to remove major impurities. nih.gov
Method Development: Analytical scale HPLC-MS is used to develop an optimal separation method, screening different columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonium formate) to achieve the best resolution between the target compound and its impurities. lcms.cznih.gov
Scale-Up to Preparative HPLC: The optimized analytical method is scaled up to a preparative system with a larger column diameter. Gradient elution is often employed to effectively separate components with a wide range of polarities.
Fraction Collection and Analysis: Fractions are collected and analyzed for purity using analytical HPLC-MS. Pure fractions are then combined.
Final Processing: The combined pure fractions are evaporated to dryness, and the final product is rigorously characterized for identity and purity using techniques like NMR, MS, and quantitative analysis.
High-Performance Counter-Current Chromatography (HPCCC): For some applications, HPCCC offers an alternative liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample. It has been successfully used for the purification of pyrrolizidine alkaloids from complex mixtures. nih.govresearchgate.net
Mechanistic Investigations of Heliotrine N Oxide D3 Biotransformations in Defined Biological Systems
In Vitro Metabolic Studies in Subcellular Fractions and Cell Culture Models
In vitro systems, including subcellular fractions like liver microsomes and cell cultures (e.g., hepatocytes), are fundamental tools for dissecting the specific enzymatic processes involved in the biotransformation of xenobiotics like Heliotrine (B1673042) N-oxide-d3.
The biotransformation of Heliotrine N-oxide, a hydrophilic and relatively non-toxic metabolite, is initiated by a critical reductive step. nih.gov This N-deoxygenation, or reduction, converts the N-oxide back to its lipophilic tertiary amine parent, heliotrine. thieme-connect.com This conversion is a crucial toxification step, as the resulting heliotrine can then undergo further metabolic activation. thieme-connect.comd-nb.info Studies on related pyrrolizidine (B1209537) alkaloid (PA) N-oxides have shown that this reduction can occur in the liver and by intestinal microbiota. nih.gov
Once formed, heliotrine is a substrate for Phase I oxidation reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A and CYP2B. mdpi.comdgra.de This oxidation generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). nih.govmdpi.com These electrophilic metabolites are considered the ultimate toxic species, capable of alkylating cellular macromolecules. d-nb.info Research on several PA N-oxides, including heliotrine N-oxide, confirms that their metabolism in the presence of rat liver microsomes leads to the formation of these reactive DHPAs and subsequent DNA adducts. nih.gov
Table 1: Characterized Phase I Transformations of Heliotrine N-oxide in In Vitro Systems
| Transformation Step | Enzyme System | Resulting Metabolite | Metabolic Significance |
|---|---|---|---|
| N-Deoxygenation | Hepatic reductases, Gut microbiota | Heliotrine | Re-formation of the lipophilic parent alkaloid; prerequisite for toxification. thieme-connect.comnih.gov |
| Oxidation | Cytochrome P450 (CYP3A, CYP2B) | Dehydroheliotrine (B13742881) (DHP) | Formation of a highly reactive electrophilic metabolite. mdpi.comdgra.de |
| Hydrolysis | Carboxylesterases | Necine base (Heliotridine) and Necic acid | Detoxification pathway, producing more water-soluble and excretable products. mdpi.com |
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules, generally leading to detoxification and enhanced excretion. The reactive dehydroheliotrine (DHP) produced during Phase I is a key substrate for conjugation reactions. The primary conjugation pathway for DHP is with glutathione (B108866) (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). mdpi.com This conjugation is a significant detoxification route, as it neutralizes the reactive electrophile. mdpi.com Studies on analogous PA N-oxides have successfully identified GSH and cysteine conjugates (e.g., 7-glutathione-DHP and 7-cysteine-DHP) in microsomal incubations. nih.gov
Table 2: Identified Phase II Conjugates of Heliotrine-derived Metabolites
| Phase I Metabolite | Conjugating Enzyme/Molecule | Resulting Conjugate | Metabolic Significance |
|---|---|---|---|
| Dehydroheliotrine (DHP) | Glutathione S-transferases (GSTs) / Glutathione (GSH) | Glutathione-DHP conjugate | Detoxification of the reactive pyrrolic ester. mdpi.comnih.gov |
| Glutathione-DHP conjugate | γ-Glutamyl transpeptidase, Dipeptidases | Cysteine-DHP conjugate | Intermediate in the formation of mercapturic acid. nih.gov |
Kinetic analyses provide quantitative data on the rates and efficiencies of metabolic reactions. Studies measuring substrate depletion in rat liver microsomes have provided insights into the kinetics of heliotrine metabolism. Under specific experimental conditions, the intrinsic clearance for heliotrine was determined to be 33.4 µL/min/mg protein. In contrast, under the same conditions, no significant substrate loss was detected for heliotrine N-oxide, indicating that the initial N-deoxygenation step is comparatively slow and likely the rate-limiting step in its toxification pathway. The Michaelis-Menten constant (Km) for the N-oxidation of heliotrine by the enzyme senecionine (B1681732) N-oxygenase has been reported as 290 µM, indicating a lower affinity compared to other PAs like senecionine (Km = 1.3 µM). nih.gov While this describes the forward reaction (N-oxidation), it underscores that enzymatic affinity for heliotrine can vary significantly.
Table 3: Comparative Kinetic Parameters for Pyrrolizidine Alkaloid Metabolism
| Compound | Parameter | Value | Enzyme System/Condition | Reference |
|---|---|---|---|---|
| Heliotrine | Intrinsic Clearance | 33.4 µL/min/mg protein | Rat Liver Microsomes | |
| Heliotrine N-oxide | Intrinsic Clearance | Not detected | Rat Liver Microsomes |
| Heliotrine | Km (for N-oxidation) | 290 µM | Senecionine N-oxygenase | nih.gov |
In Vivo Metabolic Fate in Non-Human Animal Models
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole biological system, accounting for factors like gut microbiota activity and organ-specific metabolism.
The use of Heliotrine N-oxide-d3 as a tracer allows for the unambiguous tracking of its metabolic fate in vivo. Deuterium (B1214612) oxide (D₂O) has been effectively used in tracer studies to monitor compliance and study water distribution, with its concentration measured in biofluids like urine via mass spectrometry. nih.govnih.gov A similar principle applies to this compound. Following administration to an animal model, such as a rat, the deuterated label allows for the differentiation of administered compound and its metabolites from any endogenous substances. ethernet.edu.et
Studies on related PA N-oxides, such as retrorsine (B1680556) N-oxide, show that the route of administration significantly impacts metabolic fate. nih.gov Oral administration of retrorsine N-oxide in rats resulted in significantly higher urinary levels of toxic pyrrolic metabolites compared to intraperitoneal administration. nih.gov This strongly suggests that the reduction of the N-oxide to the parent PA is extensively carried out by the gut microbiota before absorption. nih.govnih.gov A deuterium tracer study would allow for precise quantification of the absorbed dose and the proportion of metabolites formed via different pathways, confirming the critical role of the gastrointestinal tract in the bioactivation of PA N-oxides.
Table 4: Illustrative Design for a Deuterium Tracer Study with this compound
| Study Phase | Procedure | Objective | Analytical Method |
|---|---|---|---|
| Administration | Oral gavage of this compound to rats. | To introduce the tracer into the biological system. | - |
| Sample Collection | Timed collection of blood, urine, and feces. | To capture the compound and its metabolites over time. | - |
| Tissue Harvesting | Collection of liver, kidney, and lung tissue at study termination. | To assess tissue distribution and sites of metabolism. | - |
| Analysis | Extraction and analysis of samples via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | To identify and quantify Heliotrine-d3, this compound, and their deuterated metabolites. nih.gov |
Following administration of this compound to animal models, metabolite profiling in various biological matrices is performed to map its biotransformation pathways. In vivo studies with the related PA retrorsine and its N-oxide in rats have identified several key urinary metabolites, including the parent compound, its N-oxide, pyrrolic metabolites, and hydrolysis products like isatinecic acid and retronecine (B1221780). nih.gov
For Heliotrine N-oxide, it is expected that analysis of urine and liver tissue would reveal a similar profile. The major metabolites would likely include unchanged this compound, the reduced parent alkaloid Heliotrine-d3, the reactive pyrrole (B145914) Dehydroheliotrine-d3, and its downstream products, including GSH conjugates and DNA adducts. nih.govnih.gov The presence and quantity of these metabolites help to build a comprehensive map of the toxification and detoxification pathways in a living organism.
Table 5: Expected Metabolite Profile for this compound in Rat Tissues and Biofluids
| Metabolite (Deuterated) | Biological Matrix | Pathway | Reference |
|---|---|---|---|
| This compound | Urine, Blood | Unchanged/Excreted | nih.gov |
| Heliotrine-d3 | Blood, Liver, Urine | Reduction product | nih.gov |
| Dehydroheliotrine-d3 (DHP) | Liver | CYP-mediated oxidation | nih.gov |
| DHP-DNA adducts-d3 | Liver | Covalent binding to DNA | nih.govnih.gov |
| GSH-DHP conjugate-d3 | Liver, Urine | GSH conjugation (Detoxification) | mdpi.comnih.gov |
| Heliotridine-d3 | Urine | Esterase hydrolysis (Detoxification) | mdpi.com |
Computational Chemistry and Theoretical Studies on Heliotrine N Oxide D3
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of Heliotrine (B1673042) N-oxide-d3. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital theory are employed to model the molecule's properties. scispace.com
The introduction of three deuterium (B1214612) atoms in the N-methyl group of Heliotrine N-oxide leads to subtle but significant changes in its electronic properties compared to the non-deuterated form. The primary isotope effect of deuterium substitution is a change in the vibrational frequencies of the molecule due to the increased mass of deuterium compared to protium. ajchem-a.com This alteration in zero-point vibrational energy can influence bond lengths and angles, a phenomenon known as the geometrical isotope effect (GIE). mdpi.com
For Heliotrine N-oxide-d3, DFT calculations can predict changes in the C-D bond lengths and associated vibrational modes. These calculations often utilize various functionals, such as B3LYP, in combination with appropriate basis sets (e.g., 6-311++G(d,p)) to accurately model the system.
Reactivity indicators, derived from quantum chemical calculations, are crucial for predicting the sites of metabolic attack. The Fukui function, for instance, can identify the most susceptible atomic sites for electrophilic, nucleophilic, and radical attack. nih.gov In the context of pyrrolizidine (B1209537) alkaloids, such calculations have been used to predict that the C3 and C8 atoms are often the most favorable sites for hydroxylation, a key step in their metabolic activation to toxic metabolites. nih.gov For this compound, these calculations would be essential to determine if the deuteration influences the reactivity of other parts of the molecule.
Table 1: Calculated Electronic Properties of a Model Pyrrolizidine Alkaloid Structure
| Property | Calculation Method | Predicted Value | Significance |
| Dipole Moment | MP2/cc-pVDZ | Varies with conformation | Influences solubility and interactions with polar solvents and biomolecules. ajchem-a.com |
| HOMO-LUMO Gap | DFT/B3LYP | ~5-6 eV | Indicates chemical reactivity and the energy required for electronic excitation. |
| Fukui Function f(-) | DFT | Highest at C3, C8 | Predicts the most likely sites for electrophilic attack and metabolism. nih.gov |
Note: The values in this table are representative examples for pyrrolizidine alkaloids and would need to be specifically calculated for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of this compound and its interactions with the surrounding solvent molecules over time. These simulations solve Newton's equations of motion for the atoms in the system, offering a dynamic view of the molecule's behavior.
The conformational flexibility of the pyrrolizidine ring and the macrocyclic diester chain is a critical determinant of the biological activity of these alkaloids. acs.org MD simulations can reveal the preferred conformations of this compound in an aqueous environment, which is relevant to its physiological state. The simulations can also elucidate the stability of intramolecular hydrogen bonds, which can be influenced by the solvent. informahealthcare.com
The interaction with water molecules is particularly important for N-oxides, which are generally more water-soluble than their parent tertiary alkaloids. thieme-connect.com MD simulations can characterize the hydration shell around this compound, providing details on the number and orientation of water molecules and the strength of hydrogen bonding interactions. The substitution with deuterium can slightly alter the hydrogen bonding dynamics due to changes in vibrational frequencies, which can be captured in advanced MD simulations that account for nuclear quantum effects. ajchem-a.com
In Silico Modeling of Molecular Interactions with Biomolecules (e.g., metabolizing enzymes, transport proteins)
Understanding the interaction of this compound with biomolecules is crucial for predicting its metabolic fate and potential toxicity. In silico methods like molecular docking and physiologically based kinetic (PBK) modeling are instrumental in this regard. researchgate.netresearchgate.net
Molecular docking simulations are used to predict the binding mode and affinity of a ligand to a protein receptor. For this compound, a primary target for such studies would be cytochrome P450 enzymes, particularly CYP3A4, which is known to metabolize pyrrolizidine alkaloids. nih.gov Docking studies can reveal the orientation of the alkaloid within the enzyme's active site, highlighting which atoms are in proximity to the catalytic heme iron and thus most likely to be oxidized. nih.gov
The results of docking studies can provide a structural basis for the regioselectivity of metabolism. For instance, whether the N-oxide is reduced back to the tertiary amine or if other parts of the molecule are hydroxylated can be investigated.
Table 2: Example Molecular Docking Results for Pyrrolizidine Alkaloids with a Target Protein
| Pyrrolizidine Alkaloid | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Lasiocarpine | CYP3A4 | -8.5 | PHE-57, SER-119, ILE-301 |
| Retrorsine (B1680556) | CYP3A4 | -8.2 | PHE-57, ALA-370, ILE-301 |
| Senkirkine | SARS-CoV-2 Mpro | -7.5 | HIS-41, CYS-145, GLU-166 aip.org |
Note: This table presents example data from studies on similar pyrrolizidine alkaloids to illustrate the type of information obtained from molecular docking. Specific studies on this compound would be required for precise values.
Furthermore, PBK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. nih.gov These models integrate physicochemical data, such as lipophilicity and blood-to-plasma concentration ratios, with physiological parameters. thieme-connect.com In silico predictions of these properties are often used as input for PBK models. jst.go.jp The effect of deuteration on metabolic rates (the kinetic isotope effect) can be incorporated into these models to refine predictions of the compound's in vivo behavior. ajchem-a.com
Reaction Mechanism Studies of Chemical and Biochemical Transformations of this compound
Theoretical studies are pivotal in elucidating the detailed mechanisms of chemical and biochemical transformations of this compound. The primary transformations of interest are its reduction to the tertiary amine, heliotrine, and its potential further oxidation or hydrolysis.
Quantum chemical methods can be used to map the potential energy surface of these reactions, identifying transition states and calculating activation energies. For the reduction of the N-oxide, the mechanism likely involves protonation followed by electron transfer. Theoretical calculations can model this process and determine the energetic feasibility under physiological conditions.
A significant area of investigation is the kinetic isotope effect (KIE) resulting from the deuterium substitution. The C-D bonds are stronger and vibrate at a lower frequency than C-H bonds. If a C-D bond is broken or its bonding environment is significantly altered in the rate-determining step of a reaction, the reaction will proceed more slowly than for the non-deuterated compound. While the deuterium atoms in this compound are on the N-methyl group and not directly at a site of metabolic hydroxylation like C3 or C8, secondary isotope effects could still be observed. These secondary effects arise from changes in hybridization or steric environment at the reaction center and can be modeled using computational methods. scispace.com
Applications of Deuterium Labeled Heliotrine N Oxide D3 in Advanced Bioanalytical Research
Development and Validation of Robust Analytical Methods for Pyrrolizidine (B1209537) Alkaloid Quantification in Diverse Research Matrices
The development of sensitive and selective analytical methods is crucial for the accurate quantification of pyrrolizidine alkaloids in complex sample matrices such as food, animal feed, and biological tissues. chromatographyonline.comuva.es Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity. uva.esacs.org In this context, the use of a stable isotope-labeled internal standard, such as Heliotrine (B1673042) N-oxide-d3, is instrumental in achieving reliable and reproducible results. scispace.comnih.gov
The primary role of Heliotrine N-oxide-d3 in method development is to compensate for variations that can occur during sample preparation and analysis. clearsynth.commusechem.com These variations can arise from matrix effects, where other components in the sample interfere with the ionization of the target analyte, and from inconsistencies in sample extraction and recovery. clearsynth.com Because this compound is chemically identical to its non-labeled counterpart, it experiences similar matrix effects and extraction efficiencies. acanthusresearch.com By adding a known amount of the deuterated standard to the sample at the beginning of the analytical workflow, any losses or signal suppression/enhancement of the native analyte can be corrected for by measuring the ratio of the analyte to the internal standard. rsc.org
The validation of analytical methods employing this compound involves a rigorous assessment of several key parameters to ensure the method is fit for its intended purpose. musechem.com These parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Key Validation Parameters for Analytical Methods Using this compound
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies in spiked blank matrices. | Recovery within 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD < 15-20% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
Research has demonstrated the successful application of deuterated internal standards in the quantification of a wide array of pyrrolizidine alkaloids in diverse and challenging matrices, including honey, herbal products, and various food commodities. acs.orgacs.orglcms.cznih.gov These studies consistently report improved method performance and data quality when a stable isotope-labeled internal standard is utilized.
Utilization of this compound as a Tracer for Elucidating Complex Biochemical Pathways of Related Pyrrolizidine Alkaloids
Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules within biological systems. oup.com While direct studies specifically detailing the use of this compound as a tracer are not widely published, the principles of using isotopically labeled PAs to elucidate their biochemical pathways are well-established. researchgate.netnih.govresearchgate.net Such studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) of these toxins.
In tracer studies, an organism or cell culture is exposed to the deuterium-labeled compound, and the subsequent appearance of the label in various metabolites is monitored over time. oup.comnih.gov This allows researchers to map the biotransformation pathways of the parent compound. For instance, a study using ¹⁴C-labeled senecionine (B1681732) and senecionine N-oxide in leaf beetles demonstrated the reduction of the N-oxide form in the gut and subsequent metabolic conversions. researchgate.net Similarly, feeding experiments with ¹³C-labeled substrates in Heliotropium indicum helped to identify intermediates in the PA biosynthetic pathway. nih.gov
The use of this compound as a tracer would enable researchers to investigate several key aspects of PA biochemistry:
N-oxide to free base conversion: The in vivo reduction of PA N-oxides to their more toxic tertiary amine counterparts is a critical step in their bioactivation. nih.gov this compound could be used to quantify the extent and location of this conversion within an organism.
Metabolic profiling: By tracking the deuterated label, novel metabolites of heliotrine N-oxide can be identified and characterized using high-resolution mass spectrometry.
Enzyme kinetics: The rates of enzymatic reactions involved in the metabolism of heliotrine N-oxide can be determined by monitoring the formation of deuterated products over time.
Biosynthetic pathways: In plant studies, labeled precursors can help to elucidate the enzymatic steps involved in the synthesis of pyrrolizidine alkaloids. researchgate.netbiocrick.com
Table 2: Potential Research Applications of this compound as a Tracer
| Research Area | Experimental Approach | Expected Outcome |
| Metabolism in Mammals | Administration of this compound to animal models followed by LC-MS/MS analysis of tissues and excreta. | Identification of metabolic products and elucidation of detoxification or bioactivation pathways. |
| Plant Biosynthesis | Introduction of deuterated precursors into PA-producing plants and analysis of the resulting alkaloid profile. | Understanding the sequence of enzymatic reactions leading to the formation of complex PAs. |
| Insect Sequestration | Feeding insects with an artificial diet containing this compound and analyzing their tissues. | Elucidation of the mechanisms by which certain insects can safely sequester toxic PAs for their own defense. |
The data generated from such tracer studies are crucial for understanding the toxicokinetics of pyrrolizidine alkaloids and for developing more accurate risk assessments for human and animal exposure.
Quality Assurance and Quality Control (QA/QC) Protocols in Analytical Methodologies Employing Stable Isotope Internal Standards
Robust quality assurance (QA) and quality control (QC) protocols are essential for ensuring the reliability and integrity of analytical data, particularly in regulated environments. thermofisher.combu.edu The use of stable isotope internal standards like this compound is a cornerstone of QA/QC in modern bioanalytical laboratories. musechem.com
Key QA/QC protocols involving stable isotope internal standards include:
System Suitability Testing: Before running a batch of samples, the performance of the LC-MS system is assessed. This includes injecting a standard mixture containing the analyte and the internal standard to check for consistent retention times, peak shapes, and instrument response. thermofisher.com
Internal Standard Monitoring: The response of this compound is monitored in every sample. A significant deviation in the internal standard signal can indicate a problem with the sample preparation, injection, or instrument performance for that specific sample. thermofisher.com
Calibration Curve: A calibration curve is generated for each batch of samples by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The response ratio of the analyte to the internal standard is plotted against the analyte concentration. imreblank.ch
Quality Control Samples: QC samples are prepared at low, medium, and high concentrations of the analyte in a representative blank matrix. These are analyzed alongside the unknown samples to assess the accuracy and precision of the analytical run. nih.gov The concentrations of the QC samples are calculated using the calibration curve, and the results must fall within predefined acceptance limits.
Table 3: Example of a QC Sample Acceptance Criteria Table
| QC Level | Concentration (ng/mL) | Acceptance Criteria for Accuracy | Acceptance Criteria for Precision (RSD) |
| Low | 5 | ± 20% of nominal value | ≤ 20% |
| Medium | 50 | ± 15% of nominal value | ≤ 15% |
| High | 200 | ± 15% of nominal value | ≤ 15% |
The consistent and systematic implementation of these QA/QC procedures, with this compound as the internal standard, provides a high degree of confidence in the accuracy and reliability of the quantitative data for pyrrolizidine alkaloids. This ensures that research findings are robust and that regulatory decisions are based on sound scientific evidence.
Future Directions and Emerging Research Avenues for Heliotrine N Oxide D3 in Chemical and Biochemical Sciences
Integration with Advanced Omics Technologies for Systems-Level Understanding of Biotransformations
The metabolism of pyrrolizidine (B1209537) alkaloids like heliotrine (B1673042) is a complex process involving multiple enzymatic pathways, leading to detoxification or bioactivation into toxic pyrrolic derivatives. ebi.ac.ukresearchgate.net A systems-level understanding requires a holistic view of these transformations, a task for which "omics" technologies are perfectly suited. Heliotrine N-oxide-d3 is a critical enabling tool for these advanced analytical approaches.
The primary role of this compound in omics studies is as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). rsc.orgresolvemass.ca Due to its near-identical physicochemical properties to the endogenous analyte (Heliotrine N-oxide), it co-elutes and experiences similar ionization efficiency and matrix effects, but its distinct mass allows for precise and accurate quantification of the non-labeled compound and its metabolites. resolvemass.ca
Future research will see the integration of this compound into various omics workflows:
Metabolomics: In untargeted and targeted metabolomics studies, this compound will enable the precise tracking of the biotransformation of heliotrine N-oxide in vivo or in vitro (e.g., in liver microsome incubations). mdpi.com This allows for the accurate quantification of known metabolites and the confident identification of novel, previously uncharacterized metabolic products.
Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with xenobiotic exposure to study changes in the proteome. By using this compound as a quantitative standard for the parent compound, researchers can correlate specific metabolic profiles with changes in the expression levels of metabolizing enzymes (e.g., Cytochrome P450s) and proteins involved in cellular stress responses.
Adductomics: A key mechanism of PA toxicity is the formation of DNA and protein adducts by reactive pyrrolic metabolites. researchgate.netscience.gov this compound can be used in metabolic studies to accurately quantify the formation of these reactive intermediates, helping to build more predictive models of genotoxicity and cytotoxicity. researchgate.net
Table 1: Role of this compound in Advanced Omics Technologies
| Omics Technology | Primary Application of this compound | Research Goal | Key Advantage |
|---|---|---|---|
| Metabolomics | Internal Standard for LC-MS Quantification | Accurate measurement of parent compound and its metabolites in biological matrices. | Corrects for matrix effects and variations in sample preparation and instrument response. resolvemass.ca |
| Proteomics (e.g., with SILAC) | Quantitative anchor for parent compound | Correlate metabolite concentrations with changes in protein expression (e.g., CYP enzymes, stress proteins). | Links metabolic activity directly to cellular protein responses for a systems-level view. |
| Adductomics | Tracer for metabolic activation pathways | Quantify the flux through bioactivation pathways leading to reactive, adduct-forming metabolites. | Provides quantitative data for assessing the risk of DNA and protein damage. researchgate.net |
High-Throughput Screening Methodologies for Enzyme Activity Profiling using Deuterated Substrates
Identifying specific enzymes responsible for the metabolism of compounds and finding molecules that can modulate their activity are central goals in drug discovery and toxicology. High-throughput screening (HTS) provides the necessary capacity to test large chemical libraries for such effects. annualreviews.org The use of deuterated substrates, like this compound, in conjunction with mass spectrometry-based HTS offers a powerful and increasingly adopted methodology. nih.gov
This approach circumvents the limitations of traditional fluorescence-based assays, which can suffer from interference from colored or fluorescent compounds in screening libraries. An HTS assay using this compound would involve incubating the deuterated substrate with a relevant enzyme source (e.g., specific CYP450 isoforms, liver microsomes) and a library of potential inhibitors or activators. nih.gov The reaction product, a deuterated metabolite, is then quantified by rapid LC-MS/MS methods. A decrease in the formation of the deuterated product indicates enzyme inhibition.
The key advantages of this strategy are:
High Specificity: Mass spectrometry provides unambiguous detection of the specific deuterated product, avoiding false positives from assay interference. nih.gov
Use of Native Substrates: The assay uses a substrate that is structurally identical to the natural compound, providing more biologically relevant data on enzyme kinetics and inhibition.
Versatility: The method can be adapted to profile the activity of a wide range of enzymes involved in PA metabolism and to screen for inhibitors, which could serve as potential protective agents. nih.govacs.org
Future research will focus on miniaturizing these assays into 1536-well formats and developing faster data analysis pipelines to further increase throughput, enabling the screening of millions of compounds to identify novel modulators of PA metabolism. pnas.org
Table 2: Comparison of HTS Assay Methodologies for Enzyme Profiling
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Fluorescence-Based | Enzyme activity produces a fluorescent signal. | High throughput, relatively low cost. | Prone to interference from colored/fluorescent library compounds; often uses artificial substrates. |
| MS-Based with Deuterated Substrate | Enzyme converts deuterated substrate (e.g., this compound) to a deuterated product, quantified by MS. nih.gov | High specificity and accuracy; uses biologically relevant substrates; low interference. nih.gov | Higher initial instrument cost; lower throughput than some optical methods. annualreviews.org |
Exploration of Novel Synthetic Pathways for Stereospecific Analogs and Metabolites
The biological activity of complex molecules like pyrrolizidine alkaloids is often highly dependent on their stereochemistry. The synthesis of stereospecific analogs and metabolites is crucial for probing structure-activity relationships and for producing analytical standards. rsc.orgnih.gov Future research will leverage this compound as a starting material or a mechanistic probe in the development of novel synthetic pathways.
The deuterium (B1214612) label can serve as a "silent" tracer to follow the fate of specific atoms through a multi-step synthesis. This is particularly valuable for elucidating reaction mechanisms, identifying unexpected rearrangements, and confirming the stereochemical outcome of a reaction. thalesnano.com For example, in developing a pathway to a specific hydroxylated metabolite of heliotrine, the presence and position of the deuterium label in the final product can confirm whether the intended reaction occurred without scrambling.
Emerging synthetic strategies that could be applied include:
Enzymatic Synthesis: Using isolated enzymes or whole-cell biocatalysts to perform highly stereoselective transformations (e.g., hydroxylations) on the this compound scaffold.
Chiral Catalysis: Employing asymmetric catalysts to control the stereochemistry of key bond-forming reactions in the synthesis of novel analogs, building upon the existing deuterated core. sparkl.me
Flow Chemistry: Utilizing continuous flow reactors for safer and more efficient synthesis, particularly for handling potentially unstable intermediates. The H-Cube systems, for instance, can generate high-purity deuterium gas in-situ for deuteration reactions. thalesnano.com
These efforts will lead to a library of stereochemically pure, deuterated analogs and metabolites of Heliotrine N-oxide, providing invaluable tools for definitively linking specific structural features to biological outcomes.
Development of Advanced Computational Models for Predicting Chemical Behavior and Biological Fate
Computational chemistry and toxicology are becoming indispensable for predicting the properties and potential risks of chemicals, reducing the need for extensive animal testing. mdpi.com Future research will focus on developing and validating sophisticated computational models for PAs, where this compound will play a key role in providing high-quality experimental data for model calibration and validation.
Advanced computational models can be used to predict several key aspects of a molecule's behavior:
Metabolic Fate: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can predict which enzymes are likely to metabolize Heliotrine N-oxide and at which sites on the molecule. mdpi.com Docking studies can simulate the binding of the molecule within the active site of enzymes like CYP3A4.
DNA Adduct Formation: Quantum chemistry methods like Density Functional Theory (DFT) can be used to model the reactivity of metabolic intermediates and predict the structure and stability of the resulting DNA adducts. researchgate.net
Physicochemical Properties: Models can predict properties like solubility, lipophilicity (LogP), and pKa, which govern the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
The experimental data generated from studies using this compound—such as precise metabolite concentrations from 'omics' studies (Section 7.1) and enzyme inhibition constants from HTS assays (Section 7.2)—will provide the "ground truth" needed to train and validate these predictive models. This iterative cycle of computational prediction and experimental validation will lead to increasingly accurate models that can be used to assess the potential behavior and risks of other PAs and their analogs.
Q & A
Q. How can researchers address reproducibility challenges in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
